

Application Notes and Protocols for Methyl 2-(pyrimidin-4-YL)acetate

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Compound of Interest

Compound Name: **Methyl 2-(pyrimidin-4-YL)acetate**

Cat. No.: **B1359101**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrimidin-4-YL)acetate is a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of numerous biologically active compounds, including kinase inhibitors and antiviral agents. This document provides detailed application notes, proposed reaction protocols for the synthesis of **Methyl 2-(pyrimidin-4-YL)acetate**, and its utility in the development of targeted therapeutics.

Physicochemical Properties

Basic physicochemical properties of **Methyl 2-(pyrimidin-4-YL)acetate** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	PubChem
Molecular Weight	152.15 g/mol	PubChem
CAS Number	863032-29-5	PubChem
Appearance	Not specified (likely a solid)	-
Solubility	Not specified	-

Applications in Drug Development

The pyrimidine nucleus is a key pharmacophore in a wide range of therapeutic agents. **Methyl 2-(pyrimidin-4-YL)acetate** serves as a versatile intermediate for the synthesis of more complex molecules targeting various disease pathways.

Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase domain. Derivatives of **Methyl 2-(pyrimidin-4-YL)acetate** can be elaborated to target specific kinases implicated in cancer and inflammatory diseases.

- Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms. Pyrimidine-based molecules are effective JAK inhibitors.[1][2][3][4]
- BCR-ABL Inhibitors: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Pyrimidine-containing compounds have been successfully developed as BCR-ABL inhibitors.[5][6][7][8]

Antiviral Agents

Pyrimidine derivatives are fundamental components of many antiviral drugs, including those targeting HIV.

- HIV Protease Inhibitors: HIV protease is an essential enzyme for viral maturation, making it a prime target for antiviral therapy. The pyrimidine scaffold can be incorporated into non-peptidic protease inhibitors to enhance their pharmacokinetic properties.[9][10][11][12][13]

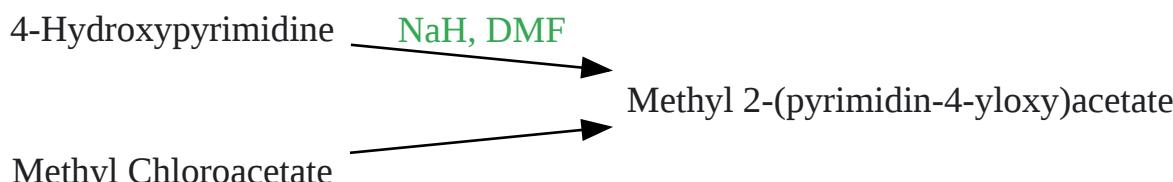
Experimental Protocols

While a specific, detailed published synthesis for **Methyl 2-(pyrimidin-4-YL)acetate** is not readily available, the following protocols are proposed based on established synthetic methodologies for analogous pyrimidine derivatives.

Protocol 1: Proposed Synthesis from a Pyrimidinol Derivative

This protocol is adapted from the synthesis of structurally similar methyl 2-(pyrimidin-4-yloxy)acetate derivatives.^[14] It involves the O-alkylation of a pyrimidinol with methyl chloroacetate.

Reaction Scheme:



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A proposed reaction scheme for the synthesis of a Methyl 2-(pyrimidin-4-yloxy)acetate derivative.

Materials:

- 4-Hydroxypyrimidine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Methyl chloroacetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate

- Hexanes

Procedure:

- To a solution of 4-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture back to 0 °C and add methyl chloroacetate (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

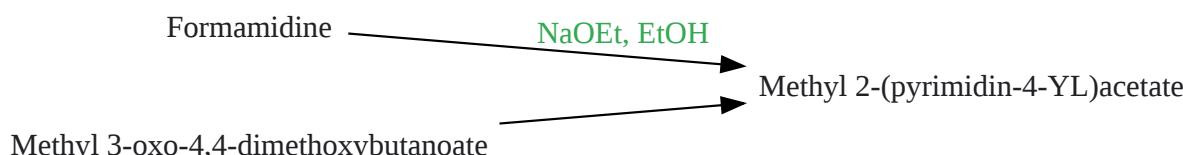
Quantitative Data (Hypothetical, based on similar reactions):

Parameter	Value
Yield	60-80%
Reaction Time	12-18 hours
Purification	Column Chromatography

Protocol 2: Proposed Synthesis via Condensation Reaction

This protocol is a generalized approach for pyrimidine synthesis involving the condensation of a three-carbon component with an amidine. This method is adapted from the synthesis of Ethyl 2-Methyl-6-oxypyrimidine-5-acetate.

Reaction Scheme:



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A proposed condensation reaction for the synthesis of **Methyl 2-(pyrimidin-4-YL)acetate**.

Materials:

- Formamidine hydrochloride
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Methyl 3-oxo-4,4-dimethoxybutanoate (or a similar β -ketoester derivative)
- Dilute hydrochloric acid
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

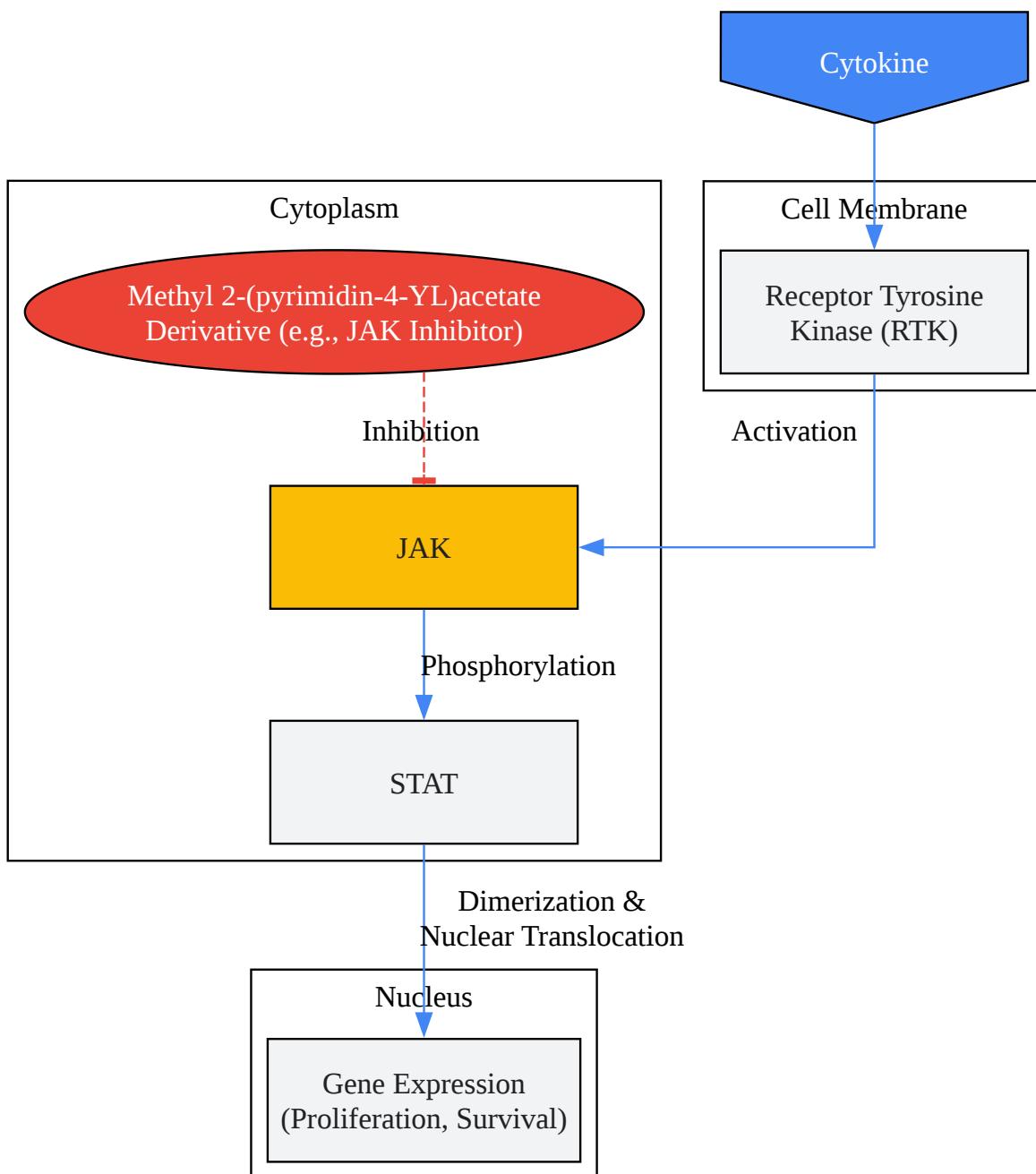
- Prepare a solution of sodium ethoxide in anhydrous ethanol.
- Add formamidine hydrochloride to the ethanolic sodium ethoxide solution and stir for 30 minutes at room temperature.
- To this mixture, add a solution of methyl 3-oxo-4,4-dimethoxybutanoate (1.0 eq) in anhydrous ethanol dropwise.
- Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
- Remove the ethanol under reduced pressure.
- Extract the residue with ethyl acetate (3 x).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by recrystallization or column chromatography to yield the target compound.

Quantitative Data (Hypothetical, based on similar reactions):

Parameter	Value
Yield	40-60%
Reaction Time	6-12 hours
Purification	Recrystallization or Column Chromatography

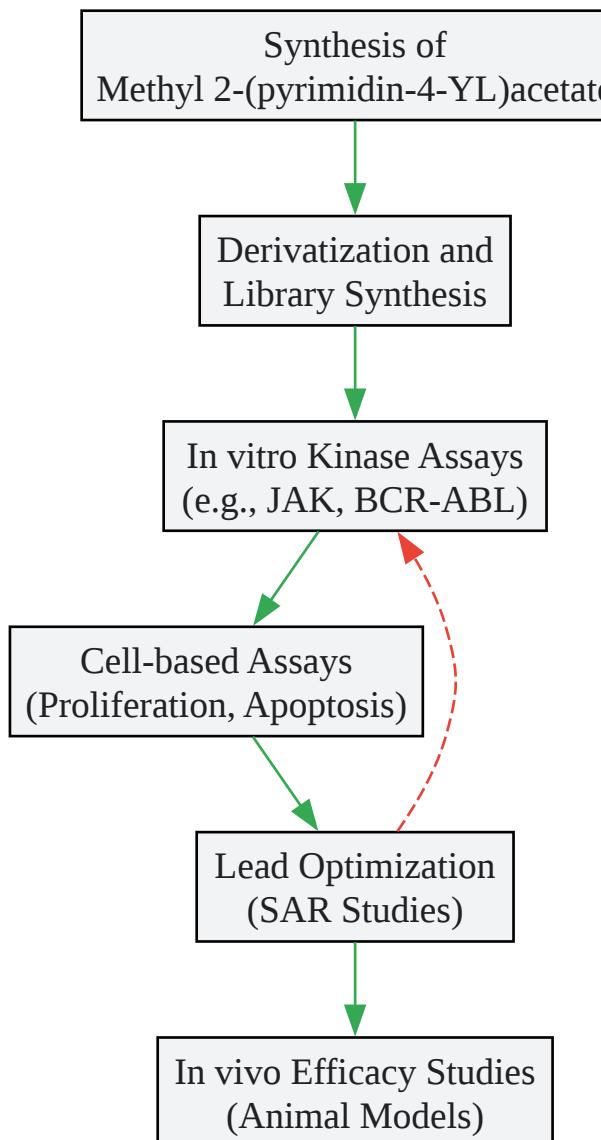
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general role of pyrimidine-based kinase inhibitors in cellular signaling and a typical workflow for their development.



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Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based inhibitor.



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A typical workflow for the development of pyrimidine-based kinase inhibitors.

Conclusion

Methyl 2-(pyrimidin-4-YL)acetate is a key synthetic intermediate with significant potential in the discovery of novel therapeutics, particularly in the areas of oncology and virology. The provided protocols, although proposed, are based on robust and well-established synthetic transformations for pyrimidine derivatives. Further optimization and exploration of these routes will facilitate the generation of diverse compound libraries for screening and lead optimization, ultimately contributing to the development of new and effective medicines.

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